molecular formula C9H6BrNO2 B1395337 3-Bromoquinoline-2,4-diol CAS No. 14933-24-5

3-Bromoquinoline-2,4-diol

Cat. No.: B1395337
CAS No.: 14933-24-5
M. Wt: 240.05 g/mol
InChI Key: JJVRAMNFIQYYMP-UHFFFAOYSA-N
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Description

3-Bromoquinoline-2,4-diol is a chemical compound belonging to the class of quinoline derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-2,4-diol typically involves the bromination of quinoline derivatives. One common method includes the bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, followed by quenching with various electrophiles to yield functionalized quinolines .

Industrial Production Methods: Industrial production methods for quinoline derivatives often emphasize greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, using recyclable catalysts, one-pot reactions, solvent-free conditions, and the use of ionic liquids .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline-2,4-diol undergoes various chemical reactions, including:

    Oxidation: Catalyzed by heterogeneous cobalt oxide under mild conditions.

    Reduction: Visible-light-mediated metallaphotoredox catalysis using Hantzsch esters.

    Substitution: Bromine-magnesium exchange reactions followed by electrophilic quenching.

Common Reagents and Conditions:

    Oxidation: Cobalt oxide, ambient air, room temperature.

    Reduction: Hantzsch esters, visible light, room temperature.

    Substitution: Lithium tributylmagnesate, toluene, -10°C.

Major Products: The major products formed from these reactions include various functionalized quinolines, which are valuable intermediates in the synthesis of biologically active compounds .

Scientific Research Applications

3-Bromoquinoline-2,4-diol has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-2,4-diol involves its interaction with specific molecular targets and pathways. For instance, certain quinoline derivatives show selectivity in binding to the estrogen receptor β, which plays a crucial role in the development and function of the mammalian reproductive system . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

  • 3-Bromoquinoline
  • 4-Bromoquinoline
  • 5-Bromoquinoline
  • 6-Iodoquinoline
  • 4-Bromoisoquinoline

Comparison: 3-Bromoquinoline-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVRAMNFIQYYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-bromosuccinimide (2.21 g) was added to the solution of 2,4-dihydroxyquinoline (2 g) in DCM (50 ml). The mixture was stirred at room temperature for 3 days. The mixture was filtrated and the solid was triturated with isopropanol. After filtration, toluene was added to the solid and the solvent was evaporated under reduced pressure to give the desired product (1.92 g) as a beige solid. LRMS (ES+) m/z 240.1 (M+H)+.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoquinoline-2,4-diol
Reactant of Route 2
3-Bromoquinoline-2,4-diol
Reactant of Route 3
3-Bromoquinoline-2,4-diol
Reactant of Route 4
3-Bromoquinoline-2,4-diol
Reactant of Route 5
3-Bromoquinoline-2,4-diol
Reactant of Route 6
3-Bromoquinoline-2,4-diol

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